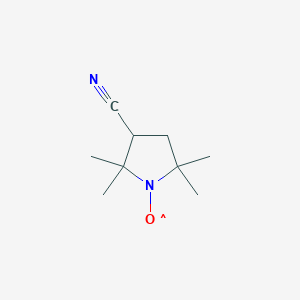

3-Cyano-proxyl

Description

Contextualization of Nitroxide Radicals in Contemporary Chemical Research

Nitroxide radicals are a versatile class of stable organic free radicals that have established a significant presence in a multitude of scientific disciplines. mdpi.comrsc.org These compounds are characterized by a nitroxide group (N-O•) where an unpaired electron is delocalized, providing a unique combination of stability and paramagnetism. nih.gov In contemporary chemical research, nitroxides are indispensable tools. They are widely used as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins, lipids, and nucleic acids. mdpi.com Their applications extend to polymer chemistry, where they act as mediators for controlled radical polymerization, and in organic synthesis as catalytic oxidants. mdpi.comresearchgate.net Furthermore, their unique redox properties are harnessed in materials science for the development of organic radical batteries and other energy storage solutions. researchgate.netacs.org In the biomedical field, nitroxides serve as contrast agents for magnetic resonance imaging (MRI) and are investigated for their antioxidant properties. mdpi.comnih.gov

Significance of Stable Organic Radicals in Scientific Inquiry

Most free radicals are highly reactive, transient species. acs.org The significance of stable organic radicals, a field that gained prominence after Gomberg's discovery of the triphenylmethyl radical in 1900, lies in their persistence, which allows them to be isolated, studied, and utilized as functional materials. acs.org The unpaired electron in their open-shell structure endows them with distinct electronic, magnetic, and optical properties not typically found in closed-shell molecules. acs.org This has spurred immense interest in their application for developing advanced materials, including those with magnetic and electroconductive functions. acs.org The stability of these radicals enables their use as qubits in quantum information science, offering potential for quantum computing and sensing applications at room temperature. rsc.orgnih.gov Their predictable and tunable properties make them invaluable for probing complex systems and creating next-generation materials for electronics, spintronics, and energy storage. nih.govresearchgate.net

Historical Development and Academic Relevance of Pyrroline (B1223166) Nitroxide Derivatives

The development of cyclic nitroxides, particularly five-membered (pyrrolidine/pyrroline) and six-membered (piperidine) ring systems, has been crucial to the expansion of radical chemistry. nih.gov Pyrrolidine-based nitroxides, often referred to by the acronym PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxyl), and their partially unsaturated pyrroline counterparts, are of significant academic relevance. nih.govmdpi.com Historically, the synthesis of these five-membered rings was sometimes achieved through the ring contraction of piperidine (B6355638) nitroxides. nih.gov Research has shown that pyrrolidine (B122466) nitroxides exhibit greater stability against biological reduction compared to their six-membered piperidine (TEMPO) analogues, making them particularly useful for in-cell EPR studies. Academic research has focused on synthesizing a wide array of functionalized pyrroline and pyrrolidine nitroxides to serve as versatile building blocks for more complex paramagnetic structures or as spin labels tailored for specific applications, such as probing protein dynamics and constructing advanced materials. mdpi.comresearchgate.net

Overview of 3-Cyano-PROXYL as a Key Research Tool

This compound is a specific derivative of the PROXYL family, distinguished by a nitrile (-C≡N) functional group at the 3-position of the pyrrolidine ring. sigmaaldrich.com This compound is a stable free radical that serves as a key research tool, primarily in the field of EPR (or ESR) spectroscopy. sigmaaldrich.comchemimpex.com Its stability and well-defined spectral properties make it an ideal standard for quantitative EPR measurements. sigmaaldrich.comsigmaaldrich.com It is frequently used to estimate the relative concentrations of transient radical species that have been stabilized through spin trapping techniques. sigmaaldrich.comsigmaaldrich.com Beyond its role as a standard, its applications extend to polymer chemistry and the study of molecular dynamics. chemimpex.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₂O | sigmaaldrich.comscbt.com |

| Molecular Weight | 167.23 g/mol | sigmaaldrich.comscbt.com |

| CAS Number | 2154-70-3 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 31-33 °C | sigmaaldrich.com |

| Functional Group | Nitrile | sigmaaldrich.com |

Scope and Objectives of Academic Research on this compound

The scope of academic research involving this compound is centered on its application as a specialized tool in analytical and physical chemistry. The primary objective is to leverage its paramagnetic nature for the detection and quantification of other radical species. sigmaaldrich.com

Key research objectives include:

Quantitative Radical Analysis: A significant area of research is its use as an external standard in EPR spectroscopy to determine the concentration of short-lived radicals. sigmaaldrich.com This is particularly valuable in studies of oxidative stress, where it helps quantify species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals after they are captured by spin traps such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). sigmaaldrich.comsigmaaldrich.com

Environmental and Toxin Analysis: Research has been directed at using this compound to determine the quantity of free radicals present in complex mixtures, such as aqueous extracts of cigarette tar, providing insights into the radical-generating potential of various substances. sigmaaldrich.comsigmaaldrich.com

Materials Science: In polymer chemistry, research explores the use of stable nitroxides like this compound to study molecular dynamics and enhance material properties. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJMGACCJPXARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano Proxyl and Its Derivatives

Foundational Synthetic Routes to Pyrrolidine (B122466) and Pyrroline (B1223166) Nitroxides

The general synthesis of nitroxides, including pyrrolidine (PROXYL) and pyrroline nitroxides, commonly relies on the oxidation of secondary amines or hydroxylamines. rsc.orgmdpi.com

Oxidation of Secondary Amines: This is a widely used method. Hydrogen peroxide (H₂O₂) with a catalyst like sodium tungstate (B81510) (Na₂WO₄) or phosphotungstic acid is frequently employed. rsc.orgmdpi.com Organic peracids, such as m-chloroperbenzoic acid (mCPBA), can also be used. rsc.orgacs.org This oxidation typically occurs in aqueous solutions or mixtures of water and organic solvents, often with an excess of the oxidant. rsc.org For instance, 2,2,5,5-tetramethylpyrrolidine (B8739487) can be oxidized to its nitroxide form using H₂O₂ and Na₂WO₄, achieving high conversion efficiencies under mild conditions.

Oxidation of Hydroxylamines: Hydroxylamines, which can be formed via nucleophilic addition to nitrones, are readily oxidized to their corresponding nitroxides. rsc.orgnih.govjst.go.jp The susceptibility of hydroxylamines to oxidation is pH-dependent, generally proceeding faster in strongly basic media. rsc.org Metal ions can also play a role in activating hydrogen peroxide for this oxidation. rsc.org

Other Routes:

From Nitrones: The conversion of nitrones into nitroxides typically involves the introduction of a substituent to the α-carbon atom of the nitrone group, often through the addition of organometallic reagents (e.g., RLi or RMgX) to yield a hydroxylamine (B1172632), which is then oxidized to the nitroxide. rsc.orgresearchgate.net

Favorskii Rearrangement: The Favorskii rearrangement of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine, followed by oxidation, is a method for obtaining pyrroline nitroxides. The resulting NH-pyrrolines can be oxidized to pyrroline nitroxides or reduced to pyrrolidines and then oxidized to PROXYL derivatives. mdpi.com

Specific Approaches for Incorporating the 3-Cyano Functionality

The introduction of the cyano group at the 3-position of the PROXYL scaffold requires specific strategies, either by direct cyanation or by synthesizing a cyano-containing precursor that is subsequently converted into the nitroxide.

Direct introduction of a cyano group into a pre-existing nitroxide or its precursor can be challenging due to the radical nature of the nitroxide and potential side reactions. However, methods exist for functionalizing nitroxides. For example, some studies suggest that nitroxides can participate in substitution reactions where one of their functional groups is replaced by another. While direct cyanation of the PROXYL ring itself is not extensively detailed as a primary route in the search results, functionalization of precursors followed by nitroxide formation is more common.

This approach typically involves synthesizing a pyrrolidine or pyrroline derivative that already contains the cyano group, followed by oxidation to form the stable nitroxide radical.

A foundational step in the synthesis of 3-Cyano-PROXYL involves the oxidation of a secondary amine precursor, specifically 3-cyano-2,2,5,5-tetramethylpyrrolidine, to its nitroxide form. This is achieved by treating the amine with hydrogen peroxide in the presence of sodium tungstate as a catalyst. This method is reported to yield over 90% conversion efficiency under mild conditions (50–60°C, 6–8 hours), proceeding via a two-electron oxidation mechanism that preserves the integrity of the cyano group.

Pyrrolidine-3-carbonitrile derivatives, such as 4-cyano-pyrrolidin-3-ones, are interesting precursors due to their electrophilic sites, enabling diverse reactivity. ekb.eg These can be further transformed and subsequently oxidized to the nitroxide.

Multi-Step Synthesis of Functionalized this compound Analogues

Beyond the core this compound structure, multi-step syntheses are employed to create analogues with additional functionalities, particularly for biomolecular conjugation and stereoselective applications.

Functionalized PROXYL analogues are crucial for spin labeling in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, especially for studying biomolecules. nih.govacs.orghi.is These syntheses often involve incorporating reactive groups onto the nitroxide scaffold that can then form covalent bonds with biomolecules.

For instance, 3-amino-PROXYL and 3-aminomethyl-PROXYL have been used as starting materials for synthesizing mitochondria-targeted nitroxides through chloroacetylation and treatment with triphenylphosphine. researchgate.net The introduction of ethynyl (B1212043) groups into pyrroline nitroxides via reactions with paramagnetic aldehydes and Bestmann–Ohira reagent provides useful building blocks for Sonogashira coupling, cyclization, and cycloaddition reactions, leading to cross-linking spin labels and polyradical scaffolds. tandfonline.com

Another approach involves post-DNA synthesis modifications using copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions with various spin labels to incorporate them into nucleic acids. acs.org Unnatural amino acids functionalized with pyrroline nitroxides have also been synthesized for direct incorporation into peptides. acs.org

The stereoselective synthesis of nitroxide enantiomers is important for applications where specific spatial arrangements are critical, such as in chiral catalysis or probing chiral environments in biological systems.

While direct stereoselective synthesis of this compound enantiomers is not explicitly detailed in the provided search results, the broader field of nitroxide synthesis includes stereoselective approaches for pyrrolidine and pyrroline nitroxides. For example, a sterically hindered C2-symmetric chiral pyrrolidine-type nitroxide has been synthesized from an L-tartaric derived nitrone, involving regio- and stereoselective intramolecular cycloaddition reactions and organometallic additions. acs.orgresearchgate.net Similarly, highly stereoselective syntheses of C2-chiral and meso nitroxides from optically active pyrrolidines have been reported. dntb.gov.ua These methods demonstrate the feasibility of controlling stereochemistry in the synthesis of related nitroxide structures, which could be adapted for this compound derivatives. The synthesis of N-(N'-substituted glycyl)-2-cyanopyrrolidines, which are precursors to some pharmaceutical compounds, can yield compounds with high enantiomeric purity (at least 95% enantiomeric purity of the 2(S)-cyanopyrrolidine). google.com

Compound Names and PubChem CIDs

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of chemical products and processes fishersci.nleasychem.org. In the context of this compound synthesis research, efforts to incorporate green chemistry principles are evident, particularly in the exploration of alternative solvents.

One notable area of research involves the use of supercritical carbon dioxide (scCO₂) as a solvent. Supercritical CO₂ is considered an environmentally benign solvent due to its non-toxic, inert, and non-flammable nature, as well as its abundance and ease of separation from the reaction mixture mdpi.com. Its application in chemical synthesis aligns with several green chemistry principles, including:

Safer Solvents and Auxiliaries : Utilizing scCO₂ minimizes the reliance on conventional organic solvents, many of which can be hazardous to human health and the environment fishersci.nleasychem.orgwikipedia.org.

Design for Energy Efficiency : Supercritical fluid technology can sometimes allow reactions to proceed under milder conditions, potentially reducing the energy requirements associated with heating and cooling fishersci.nlamericanelements.com.

Prevention of Waste : By using a solvent that can be easily separated and recycled, the generation of solvent waste is significantly reduced, adhering to the principle that it is better to prevent waste than to treat it fishersci.nleasychem.org.

While supercritical CO₂ offers significant environmental advantages, its implementation requires specialized high-pressure infrastructure, which can be a limiting factor in certain academic and industrial settings nih.gov. Continued research in this area seeks to overcome such practical challenges to further integrate sustainable practices into the synthesis of this compound and similar compounds.

Advanced Spectroscopic Characterization and Applications in Electron Paramagnetic Resonance Epr Spectroscopy

Fundamental Principles of 3-Cyano-PROXYL in EPR/ESR Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects and characterizes species containing unpaired electrons, such as free radicals. Nitroxide radicals, including this compound, are particularly well-suited for EPR studies due to the stability of their unpaired electron, which is delocalized over the nitrogen-oxygen bond.

Role as a Stable Nitroxide Standard for Spectroscopic Calibrations

This compound is widely recognized as a stable free radical, making it an excellent standard for calibration in EPR spectroscopy. Its stability allows for reliable and reproducible measurements, which is crucial for accurate quantitative analysis and instrumental calibration. As a nitroxide standard, it is employed for several key calibration purposes:

Concentration Estimation: this compound can be used to estimate the relative concentrations of other paramagnetic species, such as spin adducts formed from spin trapping experiments. For instance, it has been utilized in determining the concentration of spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with hydroxyl (·OH) and superoxide (B77818) (O₂·⁻) radicals. Similarly, 3-carboxy-proxyl (CP•), a structurally related PROXYL derivative, serves as a reference sample for precise quantification of spin concentration in biological samples, achieving precision better than ±10 µM.

g-factor and Hyperfine Coupling Constant Calibration: The well-characterized EPR spectrum of this compound allows for the calibration of g-factors and hyperfine coupling constants, which are fundamental parameters in EPR that provide information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei.

Table 1: Typical Parameters for Nitroxide Radical Standards in EPR

| Parameter | Value (Typical Range) | Unit | Reference |

| g-factor (isotropic) | ~2.005–2.006 | - | |

| Nitrogen Hyperfine Coupling (A_N) | ~14–17 | G | |

| Stability | High | - |

Hyperfine Interactions and Anisotropy in this compound EPR Spectra

The EPR spectrum of this compound arises from the interaction of its unpaired electron spin (S=1/2) with the nuclear spin of the nitrogen atom (¹⁴N, I=1) in the nitroxide group. This interaction, known as hyperfine coupling, typically results in a characteristic three-line spectrum in solution due to the three possible spin states of the ¹⁴N nucleus (mI = -1, 0, +1).

The EPR parameters, specifically the g-factor and the nitrogen hyperfine coupling constant (A_N), are anisotropic, meaning their values depend on the orientation of the nitroxide molecule with respect to the external magnetic field. This anisotropy is a crucial aspect of nitroxide EPR spectra:

g-factor Anisotropy: The g-tensor for nitroxides is typically orthorhombic, with distinct values along the molecular x, y, and z axes. For instance, common nitroxides exhibit g_x ≈ 2.009, g_y ≈ 2.006, and g_z ≈ 2.0022.

Hyperfine Anisotropy (A_N): The nitrogen hyperfine coupling also exhibits anisotropy, with different values along the molecular axes. At X-band frequencies (around 9.5 GHz), hyperfine anisotropy often dominates the spectral dispersion. For example, typical A_N values for nitroxides can be A_x = 14.8 MHz, A_y = 17.6 MHz, and A_z = 100.2 MHz.

In rapidly tumbling solutions, these anisotropies are averaged, leading to narrower, more symmetric three-line spectra. However, in immobilized samples (e.g., in solid states or viscous media), the orientation dependence becomes pronounced, resulting in characteristic "powder patterns" that are superpositions of spectra from all possible molecular orientations. Analysis of these anisotropic spectra provides valuable information about the nitroxide's motion and its local environment. Unresolved proton hyperfine splittings can also contribute to inhomogeneous broadening of the EPR lines.

Application of this compound in Spin Trapping Methodologies

Spin trapping is a powerful EPR-based technique used to detect and characterize highly reactive, short-lived free radicals that are otherwise difficult or impossible to observe directly due to their transient nature. While this compound itself is a stable nitroxide, its principles and the broader family of nitroxides are central to understanding spin trapping, where diamagnetic spin traps react with transient radicals to form stable nitroxide spin adducts.

Detection and Identification of Transient Radical Species

The core principle of spin trapping involves a diamagnetic compound, known as a spin trap, reacting covalently with a short-lived free radical (R·) to form a more stable, persistent radical adduct (ST-R·). This spin adduct is typically a nitroxide-based radical, which can then be readily detected and characterized by EPR spectroscopy.

The EPR spectrum of the spin adduct is distinctive and provides crucial information about the original trapped radical. The identity of the transient radical is inferred primarily from the hyperfine coupling constants of the spin adduct, which reflect the interactions of the unpaired electron with magnetic nuclei within the adduct (e.g., nitrogen from the spin trap, and protons or other nuclei from the trapped radical). Different radical species produce spin adducts with unique EPR spectral profiles, allowing for their identification.

Quantitative Analysis of Radical Concentrations in Complex Matrices

EPR spin trapping can be employed for the quantitative analysis of radical concentrations, even in complex biological or chemical matrices. The intensity of the EPR signal from the spin adduct is directly proportional to the concentration of the spin adduct formed, which, under ideal conditions, correlates with the initial concentration of the transient radical.

However, quantitative spin trapping presents several challenges:

Spin Adduct Stability: The stability of the spin adducts is critical for accurate quantification. Some adducts can be unstable, decaying or undergoing further reactions, which can lead to an underestimation of the original radical concentration.

Spin Trapping Efficiency: The efficiency of the spin trapping reaction (i.e., how effectively the spin trap captures the radical) can be influenced by factors such as the reactivity of the spin trap, the stability of the adduct, and the presence of competing reactions.

Interferences: Non-radical pathways can sometimes lead to the formation of spin adducts, complicating the interpretation and quantification. For example, electrochemical oxidation of the spin trap itself can generate signals mimicking radical adducts.

Despite these challenges, advancements

Multi-Frequency EPR Studies of this compound Dynamics

Multi-frequency EPR involves conducting EPR experiments at various microwave frequencies (e.g., L-band, S-band, X-band, Q-band, W-band, and mm-wave frequencies) copernicus.orgbruker.com. This approach offers significant advantages for studying the dynamics of paramagnetic species like this compound. By examining EPR spectra across different frequencies, researchers can disentangle magnetic field-dependent Zeeman interactions from field-independent hyperfine interactions copernicus.orgbruker.com. This differentiation is crucial for accurately determining magnetic resonance parameters and understanding the local environment of the spin label.

Furthermore, multi-frequency EPR significantly enhances the spectral resolution for the g-tensor at higher magnetic fields, aiding in the differentiation of multiple spectral species within complex systems copernicus.org. For samples exhibiting residual motion, different microwave frequencies are sensitive to distinct motional averaging time windows, thereby providing a more comprehensive understanding of the inherent dynamics of the system copernicus.org. The ability to study motion effects over a wide temporal range makes multi-frequency EPR a powerful tool for characterizing the dynamic behavior of this compound and other nitroxides in various environments bruker.com. The enhanced resolution and the ability to separate different spectral contributions also make multi-frequency EPR data more amenable to effective simulations, leading to more robust interpretations of dynamic models bruker.comrsc.org.

The common microwave frequency bands and their corresponding g=2 field values for radical species are listed below:

| Microwave Frequency Band | Frequency (GHz) | g=2 Field (kG) |

| L-Band | 0.8–1.2 bruker.com | 0.35 bruker.com |

| S-Band | 3.4–3.8 bruker.com | 1.3 bruker.com |

| X-Band | 9–10 bruker.com | 3.4 bruker.com |

| Q-Band | 34 bruker.com | 12.2 bruker.com |

| W-Band | 94 bruker.com | 33.5 bruker.com |

| mm-wave | 263 bruker.com | - |

Solid-State EPR Investigations of this compound in Ordered Systems

Solid-state EPR investigations are pivotal for understanding the behavior of spin labels in ordered systems, such as crystals, frozen solutions, or highly structured biological assemblies like membranes. In these studies, EPR measurements are typically performed on frozen solutions or in the solid state, which allows for the observation of all orientations of the macromolecule relative to the magnetic field mdpi.com. This provides valuable information about the anisotropic magnetic interactions, which are averaged out in solution-state EPR due to rapid molecular tumbling.

For nitroxide radicals like this compound, solid-state EPR can provide detailed insights into the hyperfine structure and the local chemical environment of the spin label researchgate.net. It enables the investigation of paramagnetic species with single-site resolution, contributing to a deeper understanding of the packing interactions and molecular arrangements within ordered matrices researchgate.net. While specific detailed research findings on this compound in ordered systems were not extensively detailed in the provided search results, as a stable nitroxide, this compound is inherently suitable for such investigations, leveraging the principles of solid-state EPR to characterize its orientation, local environment, and interactions within rigid or semi-rigid frameworks. This approach is fundamental for comprehending the structural context and constraints imposed on the spin label by its ordered surroundings.

Theoretical and Computational Investigations of 3 Cyano Proxyl

Quantum Chemical Studies on Electronic Structure and Spin Density Distribution

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of radical species like 3-Cyano-PROXYL. These methods provide a molecular-level understanding of the electron distribution, which is key to interpreting its chemical behavior and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations of molecular systems due to its favorable balance of computational cost and accuracy. ohio-state.eduresearchgate.net For radicals such as this compound, DFT is employed to model both the ground and excited electronic states. nih.gov Calculations typically involve hybrid functionals, such as B3LYP, which have been shown to provide reliable results for nitroxide radicals. mdpi.comresearchgate.net

These calculations yield crucial information on the molecule's electronic structure, including the distribution of electron spin density. unimi.itescholarship.org In nitroxide radicals, the unpaired electron is primarily localized in a π-type molecular orbital involving the nitrogen and oxygen atoms of the N-O group. The introduction of a cyano (-C≡N) substituent at the 3-position of the pyrrolidine (B122466) ring electronically influences this distribution. The electron-withdrawing nature of the cyano group can affect the spin polarization and delocalization throughout the molecule. unimi.it

Spin density is a key observable for understanding magnetic phenomena. unimi.it DFT calculations allow for the quantification of spin density on each atom. This reveals that while the highest spin density resides on the nitrogen and oxygen atoms, there is also significant delocalization onto the adjacent carbon atoms and, to a lesser extent, other atoms in the ring. This distribution is critical for understanding the hyperfine interactions observed in EPR spectroscopy. rsc.org

The table below illustrates the type of data obtained from DFT calculations, showing calculated spin densities on key atoms of the PROXYL ring.

Table 1: Illustrative DFT-Calculated Spin Density Distribution in this compound This table presents typical values derived from DFT (B3LYP functional) calculations for nitroxide radicals to illustrate the expected spin density distribution. Actual values may vary based on the specific computational level of theory.

| Atom | Calculated Spin Density (a.u.) |

|---|---|

| N1 | 0.45 - 0.55 |

| O1 | 0.40 - 0.50 |

| C2 | 0.05 - 0.10 |

| C3 | -0.01 - 0.01 |

| C4 | -0.02 - 0.00 |

Ab Initio Methods for Understanding Radical Stability and Reactivity

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (e.g., CCSD(T)) theory, provide benchmark-quality data for understanding radical stability and reactivity. researchgate.netnih.gov These methods are computationally more demanding but can offer greater accuracy, especially for systems where electron correlation is critical. illinois.edu

The stability of a radical is often quantified by its Radical Stabilization Energy (RSE). nrel.gov The RSE is typically calculated as the energy change of an isodesmic reaction, comparing the bond dissociation energy of a C-H bond in the parent molecule to that in a reference compound like methane. Factors that stabilize radicals include hyperconjugation and resonance delocalization. masterorganicchemistry.com The cyano group in this compound is expected to influence its stability and reactivity profile compared to unsubstituted PROXYL. nih.gov Ab initio calculations can precisely quantify these electronic effects, providing insights into the kinetic persistence and thermodynamic stability of the radical. nrel.govlibretexts.org

Computational Modeling of EPR Spectral Parameters

EPR spectroscopy is the most powerful experimental technique for studying nitroxide radicals. Computational modeling is essential for interpreting the complex spectra obtained and for extracting detailed structural and dynamic information. scribd.compitt.edu

Prediction of Hyperfine Coupling Constants

The interaction between the unpaired electron's spin and the spins of nearby magnetic nuclei (like ¹⁴N and ¹H) gives rise to hyperfine splitting in EPR spectra. libretexts.org The magnitude of this splitting is given by the hyperfine coupling constant (HFCC), which is highly sensitive to the electronic structure and the distribution of spin density. aps.org

Quantum chemical methods, particularly DFT, are widely used to predict HFCCs. researchgate.net The isotropic component of the HFCC (a_iso) arises from the Fermi contact interaction, which is directly proportional to the amount of spin density at the nucleus. libretexts.org For the ¹⁴N nucleus in this compound, the calculated a_iso value is a direct probe of the unpaired electron's presence in s-type orbitals centered on the nitrogen. Anisotropic (dipolar) interactions are also important, especially in solid-state or slow-motion EPR spectra. libretexts.org

Comparing calculated HFCCs with experimental values serves as a stringent test of the accuracy of the computational model. weizmann.ac.il Discrepancies can point to environmental effects, such as solvent interactions or specific hydrogen bonding, that are not included in the gas-phase computational model.

Table 2: Representative Calculated vs. Experimental Hyperfine Coupling Constants (HFCC) for a Nitroxide Radical This table provides a representative comparison for the primary ¹⁴N nucleus in a nitroxide radical to demonstrate the typical agreement between theory and experiment.

| Parameter | Computational Prediction (MHz) | Experimental Value (in aprotic solvent) (MHz) |

|---|

Simulation of Rotational Dynamics and Spectral Line Shapes

In solution, the shape of an EPR spectrum is profoundly influenced by the rotational motion (tumbling) of the radical. scribd.com The rate of this motion determines whether the spectrum is in the fast-motion, slow-motion, or rigid-limit regime. Computational simulations are used to model these line shapes and extract quantitative information about the rotational dynamics. nih.gov

One common approach is based on the stochastic Liouville equation (SLE), which models the rotational motion as a diffusive process. nih.gov By fitting the simulated spectrum to the experimental one, parameters such as the rotational correlation time (τ_c), which characterizes the timescale of molecular tumbling, can be determined. These simulations can also account for anisotropic rotation, where the radical tumbles at different rates around different molecular axes. The shape and substituent pattern of this compound will lead to such anisotropic dynamics. aanda.orgresearchgate.net

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations typically model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study molecules in a condensed-phase environment, such as in a solvent or embedded within a larger biological system like a protein or membrane. core.ac.uknih.govmdpi.com

MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. mdpi.com A simulation of this compound in a box of water molecules, for example, can provide detailed information about its solvation structure, hydrogen bonding interactions between the nitroxide group and water, and its translational and rotational diffusion. researchgate.net

When used as a spin label attached to a macromolecule, MD simulations can map out the conformational flexibility of the label and its linker, as well as the label's interactions with the host molecule and the surrounding solvent. nih.gov This information is invaluable for interpreting EPR data, especially from techniques like Double Electron-Electron Resonance (DEER), which measure distances between two spin labels. pitt.eduweizmann.ac.il The simulations help to correlate the measured EPR parameters with specific structural features and dynamic processes of the system under investigation.

Computational Design and Prediction of Novel this compound Analogues

The computational design of novel analogues of this compound is a focused effort to create new molecules with tailored properties for specific applications. Through theoretical and computational chemistry, researchers can predict the characteristics of yet-to-be-synthesized compounds, saving significant time and resources in the laboratory. This approach is particularly valuable for modifying properties such as redox potential, stability, and reactivity.

Ab initio quantum mechanical calculations are a cornerstone of this design process. acs.org These first-principles calculations allow for the detailed investigation of how structural modifications impact the electronic properties of the molecule. For instance, relatives of this compound, which are five-membered ring nitroxide radicals, exhibit notable stability. researchgate.net However, for applications like redox shuttle additives in Li-ion cells, their inherent oxidation potentials can be insufficient. researchgate.net

Computational studies have shown that the redox potential of these molecules can be systematically adjusted. researchgate.net A primary strategy involves the substitution of hydrogen atoms on the methyl groups with electron-withdrawing groups, such as fluorine. researchgate.net This strategic substitution alters the electron density around the nitroxide group, which is central to its redox activity. The predictive power of these calculations allows for the in silico screening of numerous potential analogues to identify candidates with the most promising properties before undertaking their actual synthesis.

The design process often employs quantitative structure-activity relationship (QSAR) models. researchgate.net This methodology involves calculating a series of quantum chemical descriptors for a set of known compounds and correlating them with their experimentally determined activities or properties. researchgate.net Once a statistically significant correlation is established, the model can be used to predict the properties of novel, designed analogues. researchgate.net

Key quantum chemical descriptors calculated in these studies often include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between EHOMO and ELUMO, which is an indicator of molecular reactivity and stability. researchgate.net

Binding Energy (EBind): The energy required to separate the molecule into its constituent atoms. researchgate.net

Electronic Energy (EElect): The total energy of the electrons in the molecule. researchgate.net

Hydration Energy (EHyd): The energy change when a molecule is transferred from a vacuum to a solvent. researchgate.net

logP: The logarithm of the partition coefficient, indicating the hydrophilicity or lipophilicity of the molecule. researchgate.net

By modifying the structure of this compound—for example, by introducing different functional groups at various positions on the pyrrolidinyl ring—researchers can compute these descriptors for each new analogue. The resulting data can then be used to predict how these changes will affect the desired properties, such as redox potential.

Below is a hypothetical data table illustrating how computational methods could be used to predict the properties of novel this compound analogues based on different substitutions.

Table 1: Predicted Quantum Chemical Properties of Designed this compound Analogues Note: The values in this table are illustrative and based on general principles of computational chemistry as applied to similar compounds. They serve to demonstrate the methodology.

| Analogue | Substitution | Predicted Redox Potential (V) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|

| Parent (this compound) | -CN at C3 | ~3.5 | -7.2 | -1.8 | 5.4 |

| Analogue 1 | -CF3 at C3 | Higher | -7.8 | -2.5 | 5.3 |

| Analogue 2 | -F on methyl groups | Higher | -7.5 | -2.1 | 5.4 |

| Analogue 3 | -OCH3 at C4 | Lower | -6.9 | -1.5 | 5.4 |

| Analogue 4 | -NO2 at C3 | Much Higher | -8.1 | -3.0 | 5.1 |

This predictive approach enables a rational design cycle. After identifying promising candidates through computation, they can be synthesized and their properties measured experimentally. These experimental results can then be fed back into the computational model to refine its accuracy and predictive power for designing the next generation of analogues.

Chemical Reactivity and Mechanistic Studies Involving 3 Cyano Proxyl

Radical Trapping Kinetics and Thermodynamics

The efficacy of 3-Cyano-PROXYL as a radical trap is fundamentally determined by the kinetics and thermodynamics of its reactions with transient radical species. Nitroxides, as a class, are well-established scavengers of various carbon-centered and other radicals. nih.govnih.gov The primary mechanism involves the recombination of the nitroxide with a free radical to form a stable, non-radical adduct. nih.gov

Rate Constants for Reactions with Specific Radical Types

While specific kinetic data for this compound is limited in publicly accessible literature, the reactivity can be inferred from studies on structurally similar nitroxides. The rate constants for these trapping reactions are crucial indicators of scavenging efficiency. For instance, nitroxides are known to react with alkyl radicals at near diffusion-limited rates. nih.gov Studies on 3-carbamoyl-PROXYL (3-CP), a compound with a similar pyrrolidine (B122466) (PROXYL) core, show that it effectively scavenges various alkyl peroxyl radicals. researchgate.net The rate constants for 3-CP's reactions with these peroxyl radicals are generally high, underscoring the potent antioxidant capabilities of PROXYL derivatives. researchgate.net

The data for related nitroxides suggest that this compound likely exhibits high rate constants for trapping both alkyl and peroxyl radicals, making it an effective spin trapping agent.

| Nitroxide Compound | Radical Type | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 3-Carbamoyl-PROXYL (3-CP) | t-BuOO• | 8.1 x 10⁵ | researchgate.net |

| 3-Carbamoyl-PROXYL (3-CP) | CH₃OO• | 6.0 x 10⁶ | researchgate.net |

| 3-Carbamoyl-PROXYL (3-CP) | CH₂(OH)OO• | 9.0 x 10⁶ | researchgate.net |

| TEMPO | Alkyl Radicals (general) | 1 - 3 x 10¹⁰ | nih.gov |

Influence of Solvent and Temperature on Trapping Efficiency

The efficiency of radical trapping reactions is significantly influenced by environmental factors such as the solvent and temperature. While specific studies detailing these effects on this compound are not prevalent, general principles of physical organic chemistry apply.

Solvent Effects: The choice of solvent can alter reaction rates through polarity, viscosity, and specific solvent-solute interactions (e.g., hydrogen bonding). canada.ca For nitroxide reactions with peroxyl radicals in aqueous media, the mechanism can involve electron transfer, which would be sensitive to solvent polarity. researchgate.net The reactivity of phenols as radical scavengers, for example, is fastest in methanol, highlighting the importance of the phenolic hydroxyl group's interaction with the solvent. nih.gov It is plausible that the cyano group's polarity and the nitroxide's radical center in this compound would also be subject to such kinetic solvent effects. canada.ca

Temperature Effects: Reaction rates typically increase with temperature, as described by the Arrhenius equation. Studies on other nitroxides, such as carbamoyl-PROXYL, have demonstrated temperature-dependent reactions, where heating a solution containing the nitroxide and a reducing agent like glutathione (B108866) leads to a temperature-dependent decay of the radical signal. researchgate.net This indicates that the thermal stability of the nitroxide and the activation energy of its scavenging reactions are critical parameters. Research on other antioxidants has shown that their effectiveness can be significantly enhanced at elevated temperatures, a factor that is crucial for applications like inhibiting autoxidation in lubricants. nih.gov

Redox Properties and Electrochemical Behavior of this compound

The nitroxide moiety of this compound is redox-active, allowing it to participate in reversible one-electron transfer reactions. This behavior is central to its function in various applications and can be characterized using electrochemical techniques. nih.gov

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of compounds like this compound. researchgate.net Studies on a series of nitroxides, including this compound, have determined its one-electron oxidation potential. At a pH of 7.0, this compound exhibits a reversible one-electron oxidation with a potential (E⁰') of 919 ± 15 mV versus the Normal Hydrogen Electrode (NHE). tandfonline.comtandfonline.com This potential is associated with the oxidation of the nitroxide radical to its corresponding oxoammonium cation. tandfonline.comtandfonline.compnas.org

Based on studies of similar carbocyclic nitroxides, the cyclic voltammogram of this compound is expected to show this reversible redox couple at positive potentials. pnas.org Conversely, at negative potentials, nitroxides typically exhibit a broad, irreversible reductive wave corresponding to the reduction of the nitroxide to the respective hydroxylamine (B1172632). researchgate.netpnas.org

Chronoamperometry, a technique that measures current as a function of time after a potential step, can be used to determine diffusion coefficients of electroactive species like this compound and to study the kinetics of coupled chemical reactions. pineresearch.com

| Compound | Redox Process | Potential (E⁰' vs NHE) | pH | Reference |

|---|---|---|---|---|

| This compound | Nitroxide/Oxoammonium Cation | 919 ± 15 mV | 7.0 | tandfonline.comtandfonline.com |

| 3-Carbamoyl-PROXYL | Nitroxide/Oxoammonium Cation | ~0.85 - 1.0 V | 6.8 | researchgate.net |

Investigation of Oxidation and Reduction Pathways of the Nitroxide Moiety

The electrochemical behavior of this compound is defined by two primary, single-electron transfer pathways centered on the nitrogen-oxygen bond of the nitroxide group. nih.gov

Oxidation Pathway: The nitroxide radical undergoes a reversible one-electron oxidation to form a stable oxoammonium cation (>N⁺=O). This process is the basis for the reversible anodic peak observed in cyclic voltammetry. pnas.org The oxoammonium cation is a potent oxidizing agent itself and plays a key role in the catalytic cycles of nitroxides in various chemical transformations. nih.gov

Reduction Pathway: The nitroxide radical can also be reduced via a one-electron process to form the corresponding hydroxylamine (>N-OH). nih.gov This reduction is typically electrochemically irreversible, as observed in the CV of other PROXYL derivatives. researchgate.netpnas.org The hydroxylamine can function as a reducing agent, donating a hydrogen atom to scavenge other oxidants. nih.gov

Electrochemical Stability and Regeneration Mechanisms

The stability of the different oxidation states of this compound and the mechanisms for their interconversion are critical to its utility. The nitroxide radical form is notably stable. The redox cycle allows for the regeneration of the active nitroxide species from both its oxidized and reduced forms.

Regeneration from Oxoammonium Cation: The oxoammonium cation, while a metastable species, can be readily reduced back to the parent nitroxide radical. pnas.org In biological or chemical systems, this reduction can be carried out by various endogenous substrates, allowing the nitroxide to act as a catalyst. nih.gov

Regeneration from Hydroxylamine: The hydroxylamine form can be re-oxidized to the nitroxide. nih.gov This regeneration completes the catalytic cycle, enabling a small amount of the nitroxide to participate in a large number of redox reactions, which is a hallmark of its antioxidant activity. nih.gov

This capacity for regeneration through a stable redox cycle is fundamental to the function of this compound as a recyclable radical trap and redox mediator.

Reaction Mechanisms of this compound in Oxidative and Reductive Environments

Detailed studies on the reaction mechanisms of this compound with specific oxidizing and reducing agents have not been extensively reported. However, the reactivity of the nitroxyl (B88944) radical functional group is well-characterized and provides a basis for understanding its expected behavior.

Nitroxyl radicals, in general, can undergo one-electron oxidation to form oxoammonium cations and one-electron reduction to form the corresponding hydroxylamines. The redox potential for these transformations is a key determinant of their reactivity and is influenced by the substituents on the pyrrolidine ring. The electron-withdrawing nature of the cyano group at the 3-position is expected to increase the oxidation potential of this compound compared to unsubstituted PROXYL radicals, making it more resistant to oxidation and a stronger oxidizing agent in its oxoammonium form.

In a reductive environment , nitroxyl radicals are known to be reduced by agents such as ascorbic acid. The mechanism typically involves a single electron transfer to the nitroxyl radical, followed by protonation to yield a hydroxylamine. The kinetics of this reduction for this compound have not been specifically determined.

In an oxidative environment , nitroxyl radicals can be oxidized by stronger oxidizing agents. This process is often reversible. For the broader class of nitroxyl radicals, reactions with various reactive oxygen species (ROS) have been studied, and the rates of these reactions are correlated with the redox potentials of the nitroxyl/oxoammonium couple. Specific kinetic data and mechanistic pathways for the reaction of this compound with common oxidants are not available in the current literature.

Due to the absence of specific experimental data, a detailed data table on the reaction mechanisms of this compound in oxidative and reductive environments cannot be provided.

Photochemical Transformations and Photoinduced Radical Processes

The photochemical behavior of this compound is another area where specific research is lacking. General principles of nitroxyl radical photochemistry suggest potential pathways, but dedicated studies on this particular compound are not available.

Photoexcitation and Quenching Mechanisms Involving this compound

Nitroxyl radicals, including the PROXYL family, are known to be efficient quenchers of electronically excited states of other molecules. This quenching can occur through two primary mechanisms:

Energy Transfer: The excited state energy of a molecule is transferred to the nitroxyl radical, which is promoted to an excited state and then non-radiatively decays back to its ground state.

Electron Transfer: The nitroxyl radical can act as either an electron donor or acceptor in a reaction with the excited state of another molecule.

The efficiency and dominant mechanism of quenching are dependent on the specific fluorophore and the properties of the nitroxyl radical. Studies on various PROXYL and TEMPO nitroxides have demonstrated their ability to quench fluorescence through collisional (dynamic) mechanisms. However, specific studies detailing the photoexcitation of this compound itself or its quenching rate constants with various excited species are not present in the scientific literature. Without such studies, it is not possible to provide a data table on its photoexcitation and quenching mechanisms.

Role in Photosensitized Reactions and Radical Generation

A photosensitized reaction involves a photosensitizer that absorbs light and then transfers energy to another molecule, which then undergoes a chemical reaction. Nitroxyl radicals can play a dual role in such reactions: they can act as quenchers of the excited photosensitizer, thereby inhibiting the photosensitized process, or they could potentially be involved in subsequent radical reactions.

There is no available research that specifically investigates the role of this compound in photosensitized reactions, either as a sensitizer (B1316253) or as a modulator of such reactions. Furthermore, while photolysis of certain molecules can lead to the generation of radicals, studies detailing the photoinduced radical generation from this compound are not available. The C-CN bond could potentially undergo photolytic cleavage under certain conditions, but this has not been experimentally verified for this compound.

Applications of 3 Cyano Proxyl in Interdisciplinary Research Domains

Environmental Chemistry Research

In environmental chemistry, the study of radical species is crucial for understanding the fate of pollutants and the chemical processes occurring in various environmental compartments. 3-Cyano-PROXYL contributes to this field primarily as a stable standard for quantifying more reactive, short-lived radicals.

Studies on Atmospheric Radical Processes and Pollutant Degradation

Atmospheric chemistry is largely driven by the reactions of highly reactive radical species, such as hydroxyl (OH) and nitrate (B79036) (NO3) radicals. These radicals are responsible for the transformation and degradation of a vast array of atmospheric pollutants. The hydroxyl radical, often termed the "detergent of the atmosphere," initiates the oxidation of most organic compounds emitted into the air.

While direct applications of this compound in atmospheric field studies are not extensively documented, its role in laboratory research is significant. As a stable free radical, it can be employed in environmental monitoring to help assess oxidative damage in environmental samples, which is a key aspect of pollution studies and ecological health assessments. chemimpex.com The degradation of pollutants is often a radical-mediated process, and understanding these mechanisms requires precise analytical techniques for which this compound can serve as a benchmark.

Investigation of Free Radical Formation in Environmental Matrices

This compound is frequently used as a nitroxide standard in Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy. This analytical technique is paramount for detecting and identifying free radicals. Given its stability, this compound provides a reliable reference for calibrating the ESR signal and quantifying the concentration of other, more transient radicals. nih.gov

A notable application is the determination of free radicals within an aqueous extract of cigarette tar, a complex environmental matrix. In such studies, this compound is used as a standard to estimate the relative concentrations of spin adducts formed by trapping short-lived radicals like the hydroxyl (·OH) and superoxide (B77818) (O₂·⁻) radicals with a spin-trapping agent such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). This methodology allows researchers to quantify the presence of highly reactive and damaging radicals in samples that have environmental and health significance.

Materials Science Research

The development of advanced materials with tailored properties often relies on controlling chemical reactions at a molecular level. This compound's nature as a stable radical makes it valuable in polymer science and the creation of new spin-active materials.

Controlled Radical Polymerization (CRP) Studies

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of polymers with precise molecular weights, low dispersity, and complex architectures. sigmaaldrich.com One of the primary CRP methods is Nitroxide-Mediated Polymerization (NMP), which utilizes stable nitroxide radicals to reversibly terminate growing polymer chains. wikipedia.org This reversible capping establishes a dynamic equilibrium between active and dormant chains, allowing for controlled polymer growth. wikipedia.org

As a stable nitroxide radical, this compound and other PROXYL derivatives are relevant to NMP. chemimpex.commonash.edu It can function as a radical initiator or stabilizer, contributing to the development of advanced materials. chemimpex.com By mediating the polymerization process, it allows for the synthesis of well-defined polymers used in various formulations, including specialized coatings and adhesives. chemimpex.com

Development of Spin-Active Materials and Probes

This compound is a foundational compound for the development of spin-active materials and probes. chemimpex.comscbt.com Its intrinsic, stable unpaired electron makes it an ideal spin label for EPR spectroscopy. The technique of spin labeling involves chemically attaching a paramagnetic probe, like a derivative of this compound, to a target molecule, which can range from proteins to synthetic polymers.

The EPR spectrum of the attached spin label is highly sensitive to its local environment, including its mobility and polarity. This sensitivity provides detailed insights into the structure, dynamics, and interactions of the material to which it is attached. Researchers utilize this compound and its functionalized derivatives to probe molecular dynamics, conformational changes in biological systems, and the microenvironments of complex materials. chemimpex.com

Advanced Analytical Chemistry Methodologies

The primary analytical application of this compound is in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. It serves as a critical standard and probe in several advanced EPR-based methodologies.

As a stable free radical, this compound is an excellent standard for the quantitative analysis of other paramagnetic species. In EPR experiments, the concentration of an unknown radical sample can be determined by comparing the integrated intensity of its spectrum to that of a known concentration of this compound. This is particularly crucial in spin trapping experiments, where highly reactive, short-lived radicals are converted into more persistent radical adducts. The concentration of these adducts, and by extension the original transient radicals, can be accurately determined using this compound as a reference.

Furthermore, the PROXYL chemical scaffold is used in Site-Directed Spin Labeling (SDSL). In SDSL-EPR, a nitroxide label is introduced at a specific site within a macromolecule, such as a protein. This powerful technique allows researchers to measure distances on the nanometer scale between labeled sites and to map out structural changes and dynamics in large molecular complexes.

Interactive Table: Summary of this compound Applications

| Research Domain | Specific Application | Role of this compound | Key Technique |

|---|---|---|---|

| Environmental Chemistry | Quantifying radicals in environmental samples (e.g., cigarette tar extract) | Stable quantification standard | EPR/ESR Spectroscopy |

| Environmental Chemistry | Assessing oxidative damage in pollution studies | Stable free radical probe | EPR/ESR Spectroscopy |

| Materials Science | Controlling polymerization reactions | Radical initiator, stabilizer, or mediator | Nitroxide-Mediated Polymerization (NMP) |

| Materials Science | Probing molecular structure and dynamics | Spin label / Spin probe | Site-Directed Spin Labeling (SDSL)-EPR |

| Analytical Chemistry | Quantitative analysis of free radicals | Calibration standard | EPR/ESR Spectroscopy, Spin Trapping |

Development of Spectroscopic Probes for Specific Analytes

This compound functions as a fundamental component in the development of spectroscopic methodologies for analyzing molecular environments. As a stable free radical, it is widely used as a spin probe in EPR spectroscopy. researchgate.net The EPR spectrum of a nitroxide spin probe like this compound is highly sensitive to its local environment, including polarity and viscosity, as well as its own rotational motion. This sensitivity allows it to "probe" and report on the molecular dynamics and properties of the system under investigation.

While not typically developed into a probe for a single specific analyte in the manner of a fluorescent sensor, its utility lies in its application as a general-purpose probe for assessing the state of complex systems. For instance, derivatives like 3-carboxy-PROXYL are used to probe the cytoplasm of biological tissues, providing information on the physical state (e.g., viscosity, molecular motion) within the cellular environment. researchgate.net The principle relies on observing changes in the EPR spectral line shape, which reflects the mobility of the probe, thereby offering insights into the microenvironment it occupies.

Quantitative Measurement Techniques Utilizing Radical Adducts

A critical application of this compound in quantitative research is its use as a stable nitroxide standard in EPR/ESR spectroscopy. scientificlabs.co.uk This is particularly important in the study of short-lived, highly reactive free radicals like reactive oxygen species (ROS). The technique known as spin trapping is employed to detect these transient species. In this method, a spin trap (e.g., DMPO) reacts with a reactive radical to form a more stable and EPR-detectable radical adduct.

This compound plays a crucial role not as the primary spin trap, but as a standard for calibration. By comparing the EPR signal intensity of the radical adduct to the known, stable signal of a specific concentration of this compound, researchers can accurately estimate the concentration of the trapped radicals. scientificlabs.co.uk This allows for the quantification of species such as hydroxyl (•OH) and superoxide (O₂•⁻) radicals, which are otherwise difficult to measure directly due to their fleeting existence. scientificlabs.co.uk

Role of this compound in Quantitative EPR Studies

| Technique | Role of this compound | Analyte (via Spin Trap) | Spin Trap Example | Application |

|---|---|---|---|---|

| EPR/ESR Spectroscopy | Quantitative Standard | Hydroxyl Radical (•OH) | DMPO (5,5-dimethyl-1-pyrroline-N-oxide) | Quantifying radical generation in chemical or biological systems. scientificlabs.co.uk |

| EPR/ESR Spectroscopy | Quantitative Standard | Superoxide Radical (O₂•⁻) | DMPO (5,5-dimethyl-1-pyrroline-N-oxide) | Assessing oxidative stress and radical scavenging activity. scientificlabs.co.uk |

Research in Biological Systems (Non-Clinical Focus)

In non-clinical biological research, this compound and its derivatives are instrumental in elucidating fundamental biophysical and biochemical processes at the molecular level.

Probing Oxidative Stress Mechanisms in Model Systems

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This compound is used as a tool to investigate these mechanisms. nih.govnih.gov By serving as a stable standard for the quantification of ROS adducts (as described in 6.3.2), it enables researchers to measure the extent of ROS production in various in vitro model systems under specific conditions. This quantitative data is essential for understanding the biochemical pathways that lead to oxidative damage.

Studying Radical Scavenging Processes in Vitro

The ability of antioxidants to neutralize free radicals is a key area of research. This compound facilitates the in vitro assessment of the radical scavenging capacity of various compounds. In these assays, a known quantity of free radicals is generated, and the amount remaining after exposure to a potential antioxidant is measured by EPR spectroscopy. This compound is used as a concentration standard to precisely quantify the decrease in the radical adduct signal, which corresponds to the scavenging activity of the test substance. nih.govresearchgate.net This methodology has been applied to determine the antioxidant potential of natural and synthetic compounds. nih.govresearchgate.net

Selected Research Findings in Radical Scavenging Studies

| Study Subject | Radical(s) Studied | Methodology | Finding |

|---|---|---|---|

| Amlodipine | Peroxyl and Hydroxyl Radicals | Total Oxyradical Scavenging Capacity (TOSC) Assay | Demonstrated significant intrinsic scavenging activity against both peroxyl and hydroxyl radicals in vitro. nih.gov |

| Constituents from Caesalpinia sappan L. | Superoxide, Hydrogen Peroxide, Hydroxyl Radicals | Spectrophotometric Assays | The extract and its components (protosappanin A, protosappanin B, and brazilein) showed varied but significant antioxidant activities against different radical species. researchgate.net |

Characterization of Protein Conformational Changes and Interactions in Non-Clinical Models

Site-directed spin labeling (SDSL) combined with EPR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. researchgate.net In this approach, a nitroxide spin label, often a PROXYL derivative such as 3-Maleimido-PROXYL or 3-carboxy-PROXYL, is covalently attached to a specific amino acid residue (commonly cysteine) within a protein. nih.govnih.govnih.gov The EPR spectrum of the attached label is sensitive to its local environment and mobility. researchgate.net

Changes in the protein's conformation, such as those occurring during folding, substrate binding, or interaction with other proteins or nucleic acids, will alter the motion of the spin label. nih.govnih.gov This is reflected as a change in the shape and parameters of the EPR spectrum, providing high-resolution information about local structural dynamics at the labeling site. dtic.mil

A notable example involves the study of protein-DNA interactions. In one study, recombinant human histone H1.3 was labeled with 3-carboxy-PROXYL. Upon interaction of the labeled histone with plasmid DNA, significant changes in the EPR signal of the spin label were observed. researchgate.net This demonstrated that the PROXYL label could successfully report on the binding event, providing insights into the formation of the histone-DNA complex. researchgate.netnih.govnih.gov This approach allows for the characterization of molecular interactions and conformational shifts in proteins under conditions that mimic their physiological environment. researchgate.net

Emerging Analytical Techniques Utilizing 3 Cyano Proxyl

Integration of 3-Cyano-PROXYL into Advanced Hyphenated Analytical Platforms

The combination of separation techniques with spectroscopic detection methods, known as hyphenated analytical platforms, has significantly enhanced the capabilities of chemical analysis, particularly for complex matrices nih.govsaspublishers.comnih.gov. This compound plays a crucial role in such platforms, especially for the study of radical chemistry where unstable intermediates are challenging to characterize directly.

HPLC-EPR and LC-MS/MS for Adduct Separation and Identification

The integration of high-performance liquid chromatography (HPLC) with electron paramagnetic resonance (EPR) spectroscopy, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides powerful tools for the separation, detection, and identification of radical adducts formed using spin traps like this compound.

In the analysis of complex samples, such as cigarette smoke, this compound has been effectively utilized to trap carbon-centered radicals, including acyl and alkylaminocarbonyl radicals nih.govacs.org. These radicals, which are otherwise difficult to isolate and characterize, form stable adducts with this compound. The resulting adducts can then be separated by HPLC and subsequently identified using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.govacs.orgacs.org.

For instance, in studies quantifying carbon-centered radicals in cigarette smoke, this compound was employed on a solid support to directly trap these radicals from the smoke nih.govacs.org. The stable this compound radical adducts were then analyzed. While 3-amino-PROXYL (3AP) adducts were quantified by HPLC-MS/MS and HPLC with fluorescence detection (HPLC/FLD), this compound (3CP) was also used as an alternative nitroxide radical scavenger. The use of this compound was noted for its advantage in avoiding artifacts in mass spectral analysis that could arise from the amine group present in 3AP, which can react with aldehydic and carboxylic smoke constituents acs.org. This highlights the specificity and utility of this compound in forming stable adducts suitable for downstream LC-MS/MS analysis, enabling the identification of the chemical structures of the trapped radicals nih.govacs.orgresearchgate.net.

The process typically involves:

Spin Trapping: this compound reacts with transient free radicals to form more stable nitroxide radical adducts.

HPLC Separation: The mixture containing the spin adducts is separated by HPLC, allowing for the isolation of individual adducts.

MS/MS Identification: The separated adducts are then introduced into a mass spectrometer for identification. LC-MS/MS is particularly effective for this purpose, as it provides detailed structural information by fragmenting the adduct ions nih.govmdpi.comacdlabs.com.

Table 1: Examples of Radical Adduct Analysis using this compound in Hyphenated Platforms

| Radical Type Trapped | Analytical Platform | Key Findings / Application | Reference |

| Carbon-centered (Acyl, Alkylaminocarbonyl) | HPLC-MS/MS, NMR Spectroscopy | Identification and quantification of previously unrecognized radicals in cigarette smoke. This compound helped avoid mass spectral artifacts. | nih.govacs.orgacs.org |

Coupled Spectroscopic Techniques for Multifaceted Analysis

Beyond its role in spin trapping for MS analysis, this compound, as a nitroxide radical, is inherently suited for Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that directly detects and characterizes paramagnetic species sigmaaldrich.comsigmaaldrich.com. When EPR is coupled with other spectroscopic techniques, it allows for a more comprehensive, multifaceted analysis of systems involving this compound.

While direct examples of this compound being used in real-time coupled EPR-NMR or EPR-UV-Vis systems for multifaceted analysis of the compound itself are less explicitly detailed in general literature, the principle of combining EPR with other spectroscopic methods is well-established for understanding radical interactions. For instance, after trapping radicals with this compound, the resulting adducts can be characterized by NMR spectroscopy to confirm their structure nih.govacs.org. This sequential application, while not a real-time coupled platform, demonstrates the complementary nature of these techniques in elucidating the chemical environment and structure of species that have interacted with this compound. The EPR signal provides information on the radical's immediate environment, while techniques like NMR offer detailed structural insights into the diamagnetic adduct formed, thereby providing a more complete picture of the radical reaction nih.govacs.org.

Miniaturization and Automation of this compound Based Assays

The drive towards miniaturization and automation in analytical chemistry aims to reduce sample and reagent consumption, increase throughput, and improve assay reproducibility nih.govbmglabtech.com. While information specifically detailing miniaturized or automated assays based solely on this compound as the primary analyte or sensing element is not extensively documented, the principles of miniaturization and automation are highly relevant to any assay involving spin labels and radical detection.

In general, miniaturized assays often involve the use of microplates (e.g., 384- or 1536-well formats) and microfluidic devices, which significantly reduce the volume of reagents required nih.gov. Automation, on the other hand, involves robotic workstations and integrated systems for sample preparation, reagent addition, measurement, and data handling, leading to high-throughput screening capabilities bmglabtech.comkwrwater.nl.

For this compound-based spin trapping assays, the potential for miniaturization lies in reducing the sample volume and spin trap concentration while maintaining sufficient signal for EPR detection. Automation could involve robotic systems for preparing samples, adding this compound, initiating radical reactions, and then transferring samples to a miniaturized EPR spectrometer or a hyphenated system for analysis. This would be particularly beneficial for high-throughput screening applications where numerous samples need to be analyzed for radical activity.

Development of Sensors and Biosensors Employing this compound as a Sensing Element

The development of sensors and biosensors relies on a sensing element that can selectively interact with an analyte and produce a measurable signal nih.govnih.gov. While this compound is primarily known as a spin label for EPR spectroscopy, its stable free radical nature and reactivity with other radical species make it conceptually suitable for integration into sensing platforms.

However, direct examples of this compound being explicitly described as the primary sensing element in a fully developed sensor or biosensor are not widely reported in the provided search results. The existing literature highlights the use of nitroxide radicals, including PROXYL derivatives, as spin probes in EPR to detect and quantify free radicals in various systems sigmaaldrich.comsigmaaldrich.com. This application, while analytical, is distinct from its direct incorporation into a compact, real-time sensor device for a specific analyte, similar to enzyme-based biosensors for glucose mdpi.com or electrochemical biosensors for cyanotoxins nih.govmdpi.comresearchgate.net.

Theoretically, a sensor employing this compound as a sensing element could operate by detecting changes in its EPR signal upon reaction with a target radical or by monitoring the formation of a diamagnetic adduct that can be subsequently detected by other means (e.g., electrochemically or optically). For instance, if a specific biological process generates a unique radical, this compound could be immobilized on a surface, and its interaction with the radical could be transduced into an electrical or optical signal. This would require overcoming challenges related to sensitivity, selectivity, and the integration of the nitroxide radical into a stable and reusable sensor architecture.

Future Research Directions and Potential Innovations for 3 Cyano Proxyl

Exploration of Novel Synthetic Pathways for Enhanced Functionality

Future research into 3-Cyano-PROXYL will likely focus on developing novel synthetic pathways to enhance its functionality, improving its properties, and enabling its incorporation into more complex systems. The foundational synthesis of nitroxide radicals often involves the oxidation of a secondary amine precursor to its nitroxide form. For instance, the oxidation of 3-cyano-2,2,5,5-tetramethylpyrrolidine using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (B81510) (Na₂WO₄) as a catalyst has demonstrated high conversion efficiency, often exceeding 90% under mild conditions (50–60°C for 6–8 hours). This method preserves the integrity of the cyano group while forming the stable nitroxide radical via a two-electron oxidation mechanism.

Beyond this established route, exploring alternative synthetic strategies could lead to improved yields, higher purity, or the direct introduction of additional functionalities. The inherent reactivity of this compound, stemming from the conjugation of its nitrile moiety with the chromone (B188151) ring, allows for diverse chemical transformations, including cycloadditions, multicomponent syntheses, and carbocyanation reactions. Its ability to form a pyrylium (B1242799) betaine (B1666868) intermediate under specific conditions further broadens its potential in organic synthesis, particularly for constructing fused heterocycles. Researchers may investigate new catalytic systems, greener chemistry approaches, or flow chemistry techniques to optimize production and enable more efficient functionalization. Furthermore, drawing inspiration from the synthesis of related spirocyclic nitroxyl (B88944) radicals, such as the formation of hydantoin (B18101) derivatives from a similar radical using ammonium (B1175870) carbonate and sodium cyanide, could open avenues for novel modifications of the this compound scaffold. mdpi.com

Expanding the Scope of EPR Applications to New Chemical Systems

The versatility of this compound as a spin label and probe in EPR spectroscopy presents significant opportunities for expanding its application to new and challenging chemical and biological systems. Traditionally, it has been utilized in chemistry for studying molecular structure and dynamics, in biology for investigating macromolecules and their interactions, in medicine for developing diagnostic tools, and in industry for materials science applications requiring stable free radicals. Specifically, this compound serves as a nitroxide standard in ESR techniques for estimating the relative concentrations of spin adducts, such as those formed by 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with hydroxyl (·OH) and superoxide (B77818) (O₂⁻) radicals, and for detecting free radicals in complex matrices like aqueous cigarette tar extract. sigmaaldrich.com